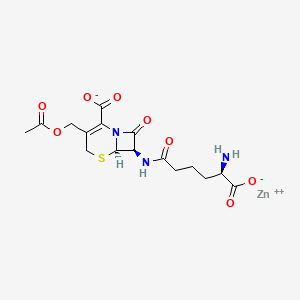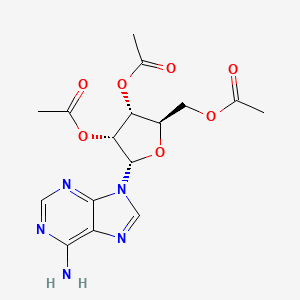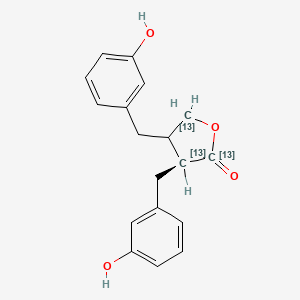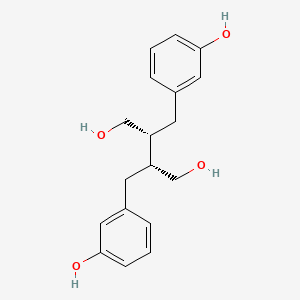![molecular formula C33H33BF4N2 B1146497 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate CAS No. 143185-79-9](/img/structure/B1146497.png)
1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate” is a versatile chemical compound used in diverse scientific research due to its unique properties and applications. It is also known by its CAS number: 143185-79-9 .
Molecular Structure Analysis
The molecular formula of this compound is C33H33BF4N2 . It belongs to the category of heterocyclic organic compounds . The exact structure would require more specific information or a structural diagram, which I’m unable to provide at the moment.Physical And Chemical Properties Analysis
The compound has a molecular weight of 544.4 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results .Scientific Research Applications
Organic Synthesis and Reactivity
The reactivity and applications of benzotriazole derivatives in organic synthesis, including gas-phase thermolysis to produce aniline and substituted indoles, demonstrate the potential for creating complex organic structures from similar compounds. The synthesis of bis(indolyl)methanes using ionic liquids under mild conditions indicates a route for eco-friendly processes in synthesizing complex molecules (Dib et al., 2004; Yadav et al., 2003).
Photovoltaic and Detector Applications
Research on organic heptamethine salts, including compounds with similar structures to the queried chemical, showcases their use in photovoltaics and detectors with near-infrared photoresponse. This suggests potential applications in developing optoelectronic devices that operate at deep NIR wavelengths, improving energy level alignments for enhanced device performance (Young et al., 2016).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate involves the condensation of two molecules of 1-butyl-2-benzocycloheptene-3-one with one molecule of 1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt." "Starting Materials": [ "1-butyl-2-benzocycloheptene-3-one", "1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate", "Base (e.g. sodium hydroxide)", "Tetrafluoroboric acid" ], "Reaction": [ "Step 1: Dissolve 1-butyl-2-benzocycloheptene-3-one and 1-butyl-1H-benzo[cd]indol-2(1H)-ium-3-olate in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours to allow for condensation of the two molecules.", "Step 3: Cool the mixture and acidify with hydrochloric acid to protonate the product.", "Step 4: Extract the product with a suitable organic solvent (e.g. dichloromethane) and wash with water.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a suitable solvent (e.g. acetonitrile) and add tetrafluoroboric acid to form the tetrafluoroborate salt.", "Step 7: Recrystallize the product from a suitable solvent (e.g. acetonitrile) to obtain pure 1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate." ] } | |
CAS No. |
143185-79-9 |
Molecular Formula |
C33H33BF4N2 |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
1-butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C33H33N2.BF4/c1-3-5-22-34-28(26-16-7-12-24-14-9-20-30(34)32(24)26)18-11-19-29-27-17-8-13-25-15-10-21-31(33(25)27)35(29)23-6-4-2;2-1(3,4)5/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1 |
InChI Key |
RLDUSRNJMKEHTI-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |
SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











